molecular formula C17H24O B13753678 exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol CAS No. 22488-23-9

exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol

Cat. No.: B13753678
CAS No.: 22488-23-9
M. Wt: 244.37 g/mol
InChI Key: NYYGACIUGBJQHR-IFIJOSMWSA-N
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Description

Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol: is a complex organic compound that features a bicyclic structure with a methyl group and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

    Bicyclo(2.2.1)heptane derivatives: These compounds share a similar bicyclic structure but differ in functional groups.

    M-cresol derivatives: Compounds with a methyl group and hydroxyl group attached to a phenyl ring.

Uniqueness: Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol is unique due to its specific combination of a bicyclic structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

22488-23-9

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

5-methyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol

InChI

InChI=1S/C17H24O/c1-11-5-6-13(15(18)9-11)14-10-12-7-8-17(14,4)16(12,2)3/h5-6,9,12,14,18H,7-8,10H2,1-4H3/t12-,14+,17+/m1/s1

InChI Key

NYYGACIUGBJQHR-IFIJOSMWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C2CC3CCC2(C3(C)C)C)O

Origin of Product

United States

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